2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Overview
Description
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a piperidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole are currently under investigation . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Pharmacokinetics
It has been noted that certain substitutions in related compounds can significantly increase microsomal stability .
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. Some piperidine derivatives have been found to show significant inhibitory bioactivity in certain cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of piperidine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter breakdown . Additionally, it can bind to G-protein coupled receptors, modulating signal transduction processes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and receptor pharmacology.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and hormones . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In cellular metabolism, it affects the activity of key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects make it a valuable compound for research in neurobiology and endocrinology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular mechanisms provide insights into how this compound can be used to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance cognitive function and memory by modulating neurotransmitter levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and neuroprotective agent.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)benzothiazole
- 4,5,6,7-Tetrahydro-1,3-benzothiazole
- 2-(Piperidin-4-yl)-1,3-benzothiazole
Uniqueness
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both the piperidine and tetrahydrobenzothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h9,13H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQVNSYQUPHCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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